N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a benzothiadiazole core, a furan ring, and a carboxamide group
Mechanism of Action
Target of Action
Compounds with similar structures have been researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
N-{[4-(furan-3-yl)phenyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide interacts with its targets through electron donor-acceptor (D-A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif . This interaction leads to changes in the optoelectronic and photophysical properties of the compound .
Biochemical Pathways
Similar compounds have been used as potential visible-light organophotocatalysts .
Result of Action
Similar compounds have shown potential in photovoltaic applications and as fluorescent sensors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to modify its electronic properties.
Substitution: Various substituents can be introduced to the benzothiadiazole core or the furan ring to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution reactions can introduce various functional groups that enhance the compound’s properties for specific applications .
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: A core structure shared with the compound, known for its use in organic electronics and materials science.
Furan-3-ylbenzyl derivatives: Compounds with similar furan and benzyl groups, investigated for their biological activities.
Carboxamide derivatives: Compounds with carboxamide groups, widely studied for their medicinal properties.
Uniqueness
N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its combination of a benzothiadiazole core, a furan ring, and a carboxamide group. This unique structure imparts specific electronic, photophysical, and biological properties that make it suitable for a wide range of applications, from organic electronics to medicinal chemistry .
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-18(14-5-6-16-17(9-14)21-24-20-16)19-10-12-1-3-13(4-2-12)15-7-8-23-11-15/h1-9,11H,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQCFOMSKQOIIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=NSN=C3C=C2)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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